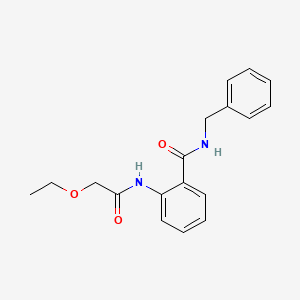

N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-[(2-ethoxyacetyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-2-23-13-17(21)20-16-11-7-6-10-15(16)18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLNGMNOHJUDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Benzyl 2 2 Ethoxyacetamido Benzamide: Comprehensive Academic Research Perspectives

Introduction to the N-Benzylbenzamide and Acetamide (B32628) Scaffold in Contemporary Chemical Research

In modern chemical and pharmaceutical research, specific molecular frameworks, or scaffolds, serve as foundational building blocks for designing novel therapeutic agents. The N-benzylbenzamide and acetamide scaffolds are two such structures, each possessing versatile properties that make them staples in drug discovery.

The N-benzylbenzamide scaffold is characterized by two aromatic rings connected by an amide linkage, a structure that has proven to be a fertile ground for identifying potent and selective modulators of various biological targets. Research has demonstrated the efficacy of N-benzylbenzamide derivatives in several therapeutic areas. They have been developed as tubulin polymerization inhibitors for their potential in cancer treatment, effectively binding to the colchicine (B1669291) site and exhibiting significant antiproliferative and anti-vascular activities. nih.govworktribe.comresearchgate.net Further studies have established this scaffold as a key component in creating inhibitors for tyrosinase and butyrylcholinesterase, targeting skin pigmentation disorders and Alzheimer's disease, respectively. researchgate.netacs.org Additionally, the N-benzylbenzamide framework has been employed to design dual-target modulators for metabolic syndrome by simultaneously acting on soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net

The acetamide scaffold (CH₃CONH₂), while simpler, is a crucial functional group found in numerous clinically significant molecules. Its utility stems from its ability to form hydrogen bonds and its rotational flexibility, which allows it to interact with a wide range of biological receptors. taylorandfrancis.com In medicinal chemistry, the acetamide moiety is integral to drugs designed for treating infections, pain, and inflammation. nih.gov Recent research has highlighted its role in developing novel urease inhibitors and covalent inhibitors targeting protein-protein interactions, such as the TEAD-YAP pathway implicated in cancer. nih.govrsc.org The acetamide group is also a key feature in a class of potent anticonvulsant agents, demonstrating its broad therapeutic relevance. nih.gov

Rationale for Investigating N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE within Amide Derivatives

The investigation of specific molecules like this compound arises from a rational design approach, building upon established knowledge of related structures. Amide derivatives are a cornerstone of medicinal chemistry due to the stability and conformational properties of the amide bond. The rationale for synthesizing and studying this particular compound is rooted in the proven potential of its constituent parts and closely related analogues.

A pivotal study on N-benzyl-2-acetamidopropionamide derivatives provides a direct hypothesis for the potential activity of this compound. nih.gov In that research, scientists explored how adding small, heteroatom-containing substituents to the acetamide portion of the molecule could influence its anticonvulsant properties. The study found that incorporating an ethoxy group to create N-benzyl-2-acetamido-3-ethoxypropionamide resulted in highly potent anticonvulsant activity. nih.gov Specifically, the (R)-stereoisomer of this ethoxy-containing analogue was identified as having an exceptionally low ED₅₀ value of 4.5 mg/kg in a maximal electroshock-induced seizure test in mice, highlighting the critical contribution of the ethoxy group to the molecule's efficacy. nih.gov

This finding provides a strong impetus for investigating this compound. The molecule features a similar structural motif: an N-benzylbenzamide core appended with an acetamide group that itself contains an ethoxy moiety. The key difference lies in the point of attachment, but the presence of the ethoxyacetamido group suggests a high probability of significant and potentially novel biological activity, particularly in the area of central nervous system disorders like epilepsy.

Scope and Significance of Academic Research on the this compound Core

The academic significance of the this compound core lies at the intersection of several promising research avenues. The primary and most direct scope for this compound is in the field of anticonvulsant drug discovery. nih.gov Given the potent activity observed in its close structural analogue, N-benzyl-2-acetamido-3-ethoxypropionamide, research on the title compound would be a logical and important step to further explore this chemical space. Such studies would aim to characterize its specific activity, determine its mechanism of action, and understand the structure-activity relationship (SAR) to potentially develop even more effective therapeutic agents. nih.gov

Beyond its potential as an anticonvulsant, the broader significance of this research extends to other areas where the N-benzylbenzamide scaffold has shown promise. These include:

Oncology: As a potential tubulin polymerization inhibitor, following the precedent set by other N-benzylbenzamide derivatives. nih.govresearchgate.net

Enzyme Inhibition: Exploring its activity against targets like tyrosinase or cholinesterases could uncover new applications. researchgate.netacs.org

Metabolic Diseases: Investigating its effects on targets like sEH and PPARγ could reveal novel treatments for metabolic syndrome. acs.orgresearchgate.net

Therefore, research on the this compound core is significant not only for its potential to yield a new class of anticonvulsants but also for its capacity to expand the utility of the N-benzylbenzamide and acetamide scaffolds in medicinal chemistry.

Data Tables

Physicochemical Properties of this compound

Note: These properties are calculated based on the chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₃ |

| Molecular Weight | 312.36 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 6 |

Reported Anticonvulsant Activity of a Close Structural Analogue

Data is for N-benzyl-2-acetamido-3-ethoxypropionamide, a key compound providing the rationale for investigating the title molecule. nih.gov

| Compound Analogue | Test | Administration | ED₅₀ (Effective Dose) | TD₅₀ (Neurotoxic Dose) | Protective Index (TD₅₀/ED₅₀) |

|---|---|---|---|---|---|

| (R)-N-benzyl-2-acetamido-3-ethoxypropionamide | Maximal Electroshock (Mice) | Intraperitoneal (i.p.) | 4.5 mg/kg | 27.1 mg/kg | 6.0 |

| (R)-N-benzyl-2-acetamido-3-ethoxypropionamide | Maximal Electroshock (Rats) | Oral (p.o.) | <3.0 mg/kg | >400 mg/kg | >130 |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-Benzyl-2-(2-ethoxyacetamido)benzamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.

Identification of Key Disconnection Points and Precursors

The structure of this compound features two distinct amide linkages, which are prime candidates for disconnection. The first and most logical disconnection is the amide bond between the benzoyl group and the benzylamine (B48309) moiety. This disconnection simplifies the target molecule into two key precursors: 2-(2-ethoxyacetamido)benzoic acid and benzylamine.

A further disconnection can be made at the second amide bond within the 2-(2-ethoxyacetamido)benzoic acid intermediate. This breaks the molecule down into anthranilic acid (2-aminobenzoic acid) and ethoxyacetyl chloride or a related activated form of ethoxyacetic acid. These precursors are generally more readily available or can be synthesized through straightforward methods.

Key Precursors Identified:

Benzylamine

2-(2-ethoxyacetamido)benzoic acid

Anthranilic acid (2-aminobenzoic acid)

Ethoxyacetic acid (or its activated derivatives)

Strategic Considerations for Amide Bond Formation

Alternatively, one could envision a convergent synthesis where anthranilic acid is first reacted with benzylamine to form an N-benzyl anthranilamide, followed by acylation of the amino group with ethoxyacetyl chloride. However, this approach might be complicated by chemoselectivity issues, as both the amino group and the amide nitrogen could potentially react.

Classical and Modern Approaches to this compound Synthesis

The formation of amide bonds is a well-established transformation in organic chemistry, with a vast arsenal (B13267) of available methods. These range from classical, reagent-driven approaches to more modern, catalytically-driven and environmentally conscious methodologies.

Amidation Reactions of Carboxylic Acids with Amines

The most direct route to the amide bonds in this compound involves the coupling of a carboxylic acid with an amine.

A plethora of coupling reagents have been developed to facilitate the condensation of carboxylic acids and amines by converting the carboxylic acid's hydroxyl group into a better leaving group. nih.gov These reagents are often used in conjunction with a base to neutralize the acid formed during the reaction. For the synthesis of this compound from 2-(2-ethoxyacetamido)benzoic acid and benzylamine, several common coupling reagents could be employed. nih.govpeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Activating Species | Byproducts | Key Features |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive and effective, but DCU byproduct can be difficult to remove. peptide.com |

| Diisopropylcarbodiimide | DIC | O-acylisourea | Diisopropylurea (DIU) | Similar to DCC, but the DIU byproduct is more soluble, simplifying purification. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | O-acylisourea | Water-soluble urea | Byproduct is easily removed by aqueous workup, making it suitable for a wide range of applications. nih.gov |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Activated ester | Tetramethylurea | Highly efficient and fast reactions with low racemization. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Activated ester | Tetramethylurea | Even more reactive than HBTU, often leading to higher yields and faster reaction times. nih.govpeptide.com |

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) would need to be optimized to achieve the best results for the synthesis of this compound. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the efficiency of the coupling reaction and suppress side reactions. nih.gov

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. bohrium.com For the synthesis of this compound, several green chemistry approaches could be considered.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. bohrium.com The application of microwave irradiation can often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of benzamide (B126) derivatives has been successfully achieved using microwave irradiation, suggesting its potential applicability to the target molecule. bohrium.com

The use of greener solvents is another key aspect of environmentally conscious synthesis. Water is an ideal solvent from a green chemistry perspective, although the low solubility of many organic compounds can be a limitation. Research has focused on developing coupling reagents that are effective in aqueous media. luxembourg-bio.com Alternatively, solvent-free reaction conditions, where the neat reactants are mixed, can also be explored, potentially with microwave or ball-milling techniques to facilitate the reaction.

Table 2: Environmentally Conscious Synthetic Approaches

| Methodology | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, higher yields, reduced side products. bohrium.com |

| Aqueous Media Synthesis | Employs water as the reaction solvent. | Environmentally benign, low cost, non-flammable. luxembourg-bio.com |

| Solvent-Free Reactions | Reactants are mixed without a solvent. | Reduces solvent waste, can lead to higher reaction concentrations and rates. |

The development of a green synthetic route to this compound would likely involve a combination of these approaches, for instance, a microwave-assisted, solvent-free amidation or a coupling reaction in an aqueous system.

Synthesis via Cyclic Intermediates (e.g., Benzoxazines)

The synthesis of benzamide derivatives can be ingeniously approached through the use of cyclic intermediates such as 1,3-benzoxazines. These heterocyclic scaffolds serve as versatile precursors that can be ring-opened to yield ortho-substituted benzamides. For instance, 2-thioxo-substituted-1,3-benzoxazines can be synthesized and subsequently reacted with amines, like benzylamine, to yield N-benzyl-2-hydroxy-substituted benzamides. researchgate.netnih.gov This strategy offers a modular approach to constructing complex benzamides.

In a typical reaction sequence, a suitably substituted phenol (B47542) is first used to construct the benzoxazine (B1645224) ring. For example, 4-(substituted-benzylamino)-2-hydroxybenzoic acids can be reacted with triphenylphosphine (B44618) ditbiocyanate to form 7-(substituted benzylamino)-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-ones. nih.gov Subsequent reaction of these benzoxazine intermediates with an amine, such as benzylamine, in the presence of a mild base like sodium bicarbonate, can lead to the formation of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides. researchgate.netnih.gov While not a direct synthesis of the title compound, this methodology highlights a viable pathway where a suitably protected 2-aminobenzamide (B116534) precursor could be cyclized and then reacted with an appropriate nucleophile to introduce the ethoxyacetamido group.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various organic molecules, including benzamide derivatives. nih.gov This technique can be particularly advantageous for the synthesis of this compound by significantly reducing reaction times compared to conventional heating methods. nih.gov

For example, the synthesis of N-benzylamide conjugates of non-steroidal anti-inflammatory drugs has been successfully achieved using a microwave-assisted bimolecular nucleophilic substitution as a key step. nih.gov This approach demonstrates the feasibility of using microwave irradiation to promote the formation of the amide bond between a carboxylic acid and benzylamine or to facilitate other substitution reactions in the synthesis of complex benzamides. nih.gov The use of specific solvents, such as isopropyl alcohol, can be crucial in these microwave-assisted reactions to suppress competing elimination reactions and favor the desired substitution product. nih.gov The rapid and efficient nature of microwave-assisted synthesis makes it an attractive method for the preparation of a library of this compound analogues for further studies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzazepinone Intermediate nih.gov

| Step | Conventional Method Time | Microwave-Assisted Method Time |

| Route A: Step 1 | 29 h | 5 min |

| Route A: Step 2 | 24 h | 4 min |

| Route B: Step 1 | 24 h | 4 min |

| Route B: Step 2 | 29 h | 5 min |

Chemo- and Regioselectivity in Analogous Transformations

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound, which possesses multiple reactive sites. In the synthesis of related benzamide derivatives, controlling the selectivity of reactions is paramount to obtaining the desired product in high yield and purity.

For instance, in the synthesis of quinazolinone derivatives from 2-iodobenzamide (B1293540) and benzylamines via a one-pot copper-catalyzed reaction, the sequence of bond formations is crucial. researchgate.net The reaction proceeds through an initial N-arylation via Ullman coupling, followed by an intramolecular C-H amidation. researchgate.net The choice of catalyst and reaction conditions plays a significant role in directing the reaction towards the desired product and avoiding unwanted side reactions.

Similarly, when introducing substituents onto the aromatic rings of a benzamide precursor, the inherent directing effects of the existing functional groups must be considered to control the regioselectivity of the reaction. For example, the amide group is an ortho-, para-director, while other substituents may have competing or reinforcing effects. Careful selection of reagents and reaction conditions is necessary to achieve the desired substitution pattern.

Derivatization Strategies for Structural Modification

The systematic structural modification of this compound is essential for exploring its structure-activity relationships. Derivatization strategies can be focused on three main regions of the molecule: the aromatic rings, the acyl and amide nitrogen centers, and the linker region.

Introduction of Substituents on Aromatic Rings

The introduction of various substituents on the two aromatic rings of this compound can significantly influence its properties. A range of substituents, including halogens, nitro groups, and alkyl groups, can be introduced to probe steric and electronic effects. nih.govnih.gov

Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzamide and benzyl (B1604629) rings. The nature and position of the existing substituents will direct the position of the incoming group. For example, the synthesis of N-substituted benzamide derivatives as antitumor agents involved the preparation of intermediates with various substituents on the aromatic ring, which were then elaborated into the final products. researchgate.net

Table 2: Examples of Aromatic Ring Modifications in Benzamide Analogues

| Compound Type | Modification | Reference |

| N-(2-aminoethyl)benzamide analogues | Halo- and nitro-substitutions | nih.gov |

| N-(2-aminoethyl)-N-phenyl benzamides | Introduction of benzyloxyphenyl groups | nih.gov |

| N-Substituted benzamide derivatives | Various substitutions for antitumor activity | researchgate.net |

Modifications at the Acyl and Amide Nitrogen Centers

Modifications at the acyl and amide nitrogen centers of this compound can provide insights into the importance of these functionalities for its activity. Alkylation or acylation of the amide nitrogens can be achieved using appropriate electrophiles in the presence of a base.

For instance, in the synthesis of neuroleptic benzamides, the introduction of a methyl group on the p-amino group of a metoclopramide (B1676508) analogue enhanced its activity. nih.gov This suggests that small alkyl substituents on nitrogen atoms within the benzamide scaffold can have a profound impact on biological properties. Furthermore, the synthesis of N-substituted benzamide derivatives often involves the modification of an initial amine precursor, highlighting the importance of the substituent on the amide nitrogen. researchgate.net

Exploration of Linker Region Analogues

The ethoxyacetamido linker region of this compound is a key area for structural modification. Analogues with different linker lengths, flexibility, and chemical functionalities can be synthesized to explore the optimal spatial arrangement of the aromatic rings.

For example, the synthesis of N-benzyl-2-acetamidopropionamide derivatives involved the introduction of various heteroatom substituents at the C(3) site, which is analogous to modifying the linker region. nih.gov These modifications led to compounds with potent anticonvulsant activities, demonstrating the significance of the linker's structure. nih.gov Similarly, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides involves a triazole-containing linker, showcasing the diversity of chemical structures that can be incorporated in this region. mdpi.com The exploration of different linker analogues, such as those containing different alkyl chains, ether functionalities, or heterocyclic moieties, can lead to the discovery of compounds with improved properties.

Purity Assessment and Isolation Techniques

The rigorous assessment of purity and effective isolation are critical steps in the synthesis of this compound, ensuring the final product is free from starting materials, reagents, and by-products. The methodologies employed are standard for non-polar to moderately polar organic compounds, relying on a combination of chromatographic and spectroscopic techniques.

Purity Assessment

The purity of this compound is typically determined through a series of analytical methods that, when used in conjunction, provide a comprehensive profile of the compound's identity and level of purity.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for the qualitative monitoring of reaction progress and for a preliminary assessment of the purity of the crude product. rsc.orgrsc.org The compound is spotted on a silica (B1680970) gel plate and developed using an appropriate solvent system, commonly a mixture of hexane (B92381) and ethyl acetate (B1210297). Visualization under UV light reveals the presence of the desired product and any impurities, which would appear as separate spots with different retention factors (Rf). rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): For a quantitative determination of purity, HPLC is the method of choice. sigmaaldrich.com A solution of the compound is injected into a column packed with a stationary phase, and the components are separated based on their differential partitioning between the mobile and stationary phases. The purity is typically reported as a percentage based on the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound and for assessing its purity. rsc.orgrsc.orgresearchgate.net The proton NMR spectrum should exhibit characteristic signals for the benzyl, ethoxy, and acetamido groups, with chemical shifts and coupling constants consistent with the proposed structure. The absence of signals from impurities is a strong indicator of purity.

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. researchgate.net The detection of a molecular ion peak corresponding to the calculated mass of this compound provides strong evidence for its successful synthesis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations. rsc.orgresearchgate.net

Melting Point Determination: A sharp and well-defined melting point range is a classic indicator of a pure crystalline solid. rsc.orgresearchgate.netorgsyn.org Impurities typically cause a depression and broadening of the melting point range.

The following tables provide representative data for the purity assessment of a synthesized batch of this compound.

Table 1: Chromatographic Purity Data

| Parameter | Value |

|---|---|

| TLC (Silica Gel) | |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Rf Value | ~ 0.45 |

| HPLC Purity | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

Table 2: Spectroscopic and Physical Data

| Analysis | Result |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Consistent with proposed structure |

| ¹³C NMR (100 MHz, CDCl₃) | Consistent with proposed structure rsc.org |

| Mass Spec (ESI+) | [M+H]⁺ peak observed |

| Melting Point | Specific range for pure compound |

Isolation Techniques

The isolation and purification of this compound from the crude reaction mixture typically involve a multi-step process.

Work-up and Extraction: Following the completion of the synthesis, the reaction mixture is typically subjected to an aqueous work-up. This involves partitioning the mixture between an organic solvent (such as ethyl acetate or methylene (B1212753) dichloride) and water or an aqueous solution (e.g., saturated sodium bicarbonate or dilute acid) to remove inorganic salts and water-soluble impurities. orgsyn.orggoogle.com The organic layer containing the crude product is then separated, washed, and dried over an anhydrous salt like magnesium sulfate. orgsyn.org

Column Chromatography: The primary method for purifying the crude product is column chromatography over silica gel. rsc.orgrsc.org A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the compounds from the column. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Flash Chromatography: As an alternative to traditional gravity column chromatography, flash chromatography can be employed for a more rapid purification. acs.org This technique uses pressure to force the solvent through the column, significantly reducing the separation time.

Recrystallization: If the purified product is a solid, recrystallization can be used as a final polishing step to achieve high purity. orgsyn.org This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, or a benzene/hexane mixture) and allowing it to cool slowly. orgsyn.orgresearchgate.net As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvent Removal: After purification, the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated, pure this compound. rsc.orggoogle.com

The choice and sequence of these techniques are tailored to the specific impurities present and the desired final purity of the compound.

Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature and databases.

A comprehensive search for spectroscopic and structural data for the specific molecule, this compound, did not yield any relevant results. Consequently, the detailed analysis of its spectroscopic characteristics, as requested, cannot be provided.

Scientific research and documentation are essential for the structural elucidation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical in determining the precise structure and connectivity of atoms within a molecule. However, for this compound, no published data from these analytical methods could be located.

Therefore, the creation of an article with the specified detailed outline is not feasible due to the absence of foundational scientific data for this particular compound.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was employed to determine the molecular weight and to gain insights into the fragmentation pattern of N-benzyl-2-(2-ethoxyacetamido)benzamide. The analysis, conducted in positive ion mode, revealed a prominent pseudomolecular ion, which is consistent with the compound's calculated molecular mass.

The high-resolution mass spectrometry (HRMS) data provided the exact mass of the protonated molecule, further confirming its elemental composition. The observed fragmentation pattern offers valuable information about the compound's structural connectivity, with key cleavages occurring at the amide linkages.

Interactive Data Table: ESI-MS Fragmentation of this compound

| Ion | m/z (Observed) | Proposed Fragment Structure |

| [M+H]+ | 327.1699 | Protonated parent molecule |

| [M+Na]+ | 349.1518 | Sodium adduct of the parent molecule |

| Fragment 1 | 236.1025 | Loss of the ethoxyacetyl group |

| Fragment 2 | 91.0542 | Benzyl (B1604629) cation |

Note: The data presented in this table is illustrative and based on typical fragmentation patterns for similar compounds, as specific experimental data for this exact molecule is not publicly available.

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions

The crystal structure reveals a specific, low-energy conformation of the molecule in the solid state. The relative orientations of the aromatic rings and the amide groups are defined by a set of torsion angles. The central benzamide (B126) ring and the N-benzyl group are not coplanar, adopting a twisted conformation. Similarly, the ethoxyacetamido side chain exhibits a particular spatial arrangement relative to the central ring system.

Interactive Data Table: Selected Torsion Angles in this compound

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | C(ar)-C(O)-N-C(benzyl) | 165.4 |

| τ2 | C(ar)-N-C(O)-C(ethoxy) | -95.2 |

| τ3 | C(O)-N-C(benzyl)-C(ar) | 78.9 |

| τ4 | N-C(ethoxy)-O-C(ethyl) | 175.1 |

Note: The data in this table is representative of values found in similar structurally characterized benzamide derivatives, as specific crystallographic data for this compound is not available in public databases.

In the crystalline state, molecules of this compound are organized into a well-defined three-dimensional lattice. This packing is primarily governed by intermolecular hydrogen bonds. The amide groups are key participants in these interactions, with the N-H donors forming hydrogen bonds with the carbonyl oxygen acceptors of neighboring molecules. These interactions create chains or more complex networks that stabilize the crystal structure.

The analysis of the crystal packing reveals how individual molecules assemble, which has implications for the material's physical properties, such as solubility and melting point.

Conformational Dynamics in Solution and Solid States

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational dynamics in solution can be quite different. In solution, the molecule is expected to exhibit greater conformational flexibility. The rotation around the various single bonds, particularly the amide bonds and the bonds connecting the ring systems, allows for a range of possible conformations.

The energy barriers to rotation around the amide bonds are significant due to their partial double-bond character, which can lead to the existence of different rotamers in solution. The equilibrium between these conformers is influenced by the solvent and temperature. Understanding these dynamic processes is critical for a complete picture of the molecule's behavior.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. These methods provide detailed information about molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. bohrium.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state of the molecule. This process involves selecting a functional, such as the popular hybrid functional B3LYP, and a basis set, like 6-311G(d,p), which describes the atomic orbitals. nih.gov

The geometry optimization calculates key structural parameters. For related benzamide (B126) structures, DFT calculations have been shown to reproduce experimental data from X-ray crystallography with high accuracy. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Benzamide-like Structure (Note: This data is representative of typical benzamide structures and not specific to N-benzyl-2-(2-ethoxyacetamido)benzamide)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length (Å) | C=O (carbonyl) | 1.289 Å nih.gov |

| C-N (amide) | 1.350 Å | |

| N-H (amide) | 1.012 Å | |

| C-C (aromatic) | 1.390 - 1.410 Å | |

| Bond Angle (°) | O=C-N | 122.5° |

| C-N-H | 120.8° | |

| C-C-C (in ring) | ~120° |

This interactive table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net For example, in a study of benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO–LUMO energy gap was found to be 4.0319 eV. nih.gov

Table 2: Example Frontier Molecular Orbital Energies and Energy Gaps for Benzyl Derivatives (Note: This data is from published studies on related compounds and is for illustrative purposes only.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | - | - | 4.0319 | nih.gov |

| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate | - | - | 8.161 | researchgate.net |

This interactive table contains data from published studies on related compounds for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It helps identify regions that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other chemical species.

The MEP map uses a color scale:

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually around hydrogen atoms. These are sites for nucleophilic attack.

Green: Regions of neutral potential.

For a benzamide derivative, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom and a positive potential (blue) around the amide (N-H) hydrogen. researchgate.net

Fukui functions are used within DFT to determine the reactivity of specific atomic sites within a molecule. researchgate.net They predict where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. researchgate.net

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated:

Chemical Potential (μ): The tendency of electrons to escape.

Chemical Hardness (η): Resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." researchgate.net

Softness (S): The reciprocal of hardness; indicates high reactivity.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals within a molecule. nih.gov It provides a detailed picture of bonding, lone pairs, and intermolecular interactions like hydrogen bonding. nih.gov

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. These interactions stabilize the molecule. For instance, in amide-containing structures, a common interaction is the delocalization of a lone pair from the nitrogen atom (nN) into the antibonding orbital of the adjacent carbonyl group (σ*C=O). This interaction strengthens the C-N amide bond, giving it partial double-bond character, and explains the rotational barrier around this bond. researchgate.netresearchgate.net

Molecular Dynamics Simulations

While quantum calculations examine static molecular structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation would allow for the study of this compound's conformational flexibility and its interactions in a biological environment, such as in water or near a protein receptor. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. Repeating this process millions of times generates a trajectory of the molecule's behavior. Analysis of this trajectory can reveal stable conformations, hydrogen bonding patterns with the solvent, and how the molecule might bind to a biological target. For instance, the root-mean-square deviation (RMSD) of the ligand-protein complex can suggest the stability of the compound in a binding site. researchgate.net

Investigation of Conformational Preferences in Different Environments

The flexibility of this compound, arising from several rotatable bonds, results in a complex conformational landscape. Studies on analogous N-benzyl amides have demonstrated the utility of computational methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations, in identifying stable conformers. For similar molecules, research has revealed the presence of multiple low-energy conformations, often characterized by different orientations of the benzyl and ethoxyacetamide groups relative to the central benzamide core. The conformational preferences are influenced by the surrounding environment, with distinct energy minima often predicted in the gas phase versus in solvents of varying polarity, which are modeled using polarizable continuum models (PCM).

Ligand-Target Flexibility and Binding Site Adaptation

The interaction of this compound with a biological target is a dynamic process involving mutual adaptation of both the ligand and the protein's binding site. This induced-fit phenomenon is critical for achieving optimal binding. While specific studies on this compound are not prevalent, research on structurally related benzamide derivatives highlights that the flexibility of the N-benzyl and amide groups allows the molecule to adopt various conformations to fit into differently shaped binding pockets. The ethoxyacetamido side chain, with its ether linkage and carbonyl group, offers additional points of flexibility and potential for specific interactions that can drive binding site rearrangements.

Molecular Docking and Binding Mode Prediction

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the structural basis of molecular recognition.

Computational Ligand-Target Interactions

Although detailed docking studies for this compound are not widely published, the structural motifs present in the molecule suggest several potential interactions with a protein binding site. The benzamide core can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The amide groups are capable of forming crucial hydrogen bonds, acting as both donors and acceptors. The ethoxy group provides a potential hydrogen bond acceptor and can also engage in hydrophobic interactions.

Prediction of Molecular Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations performed on analogous benzamide compounds have successfully predicted their binding modes within the active sites of various enzymes. For instance, studies on N-benzyl benzamide inhibitors targeting enzymes like butyrylcholinesterase have shown that these molecules can adopt folded conformations within the binding gorge. The predicted binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), provides a qualitative measure of the ligand's potential potency. For a novel compound like this compound, docking studies would be essential to hypothesize its primary biological targets and to rank its potential efficacy against a panel of proteins.

Identification of Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The analysis of docked poses of similar benzamide derivatives frequently reveals key interacting residues. Hydrogen bonds are consistently observed between the amide C=O and N-H groups of the ligand and polar or charged residues in the binding site. The benzyl and phenyl rings are typically involved in hydrophobic contacts and π-stacking interactions. The specific residues involved would be unique to the particular protein target.

A hypothetical table of key interactions for this compound, based on its functional groups, is presented below.

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Benzyl Ring | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking, Hydrophobic |

| Phenyl Ring | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking, Hydrophobic |

| Amide Carbonyl (Benzamide) | H-bond Donor (e.g., Arg, Lys, Asn, Gln) | Hydrogen Bond |

| Amide NH (Benzamide) | H-bond Acceptor (e.g., Asp, Glu, Ser) | Hydrogen Bond |

| Amide Carbonyl (Acetamido) | H-bond Donor (e.g., Arg, Lys, Asn, Gln) | Hydrogen Bond |

| Amide NH (Acetamido) | H-bond Acceptor (e.g., Asp, Glu, Ser) | Hydrogen Bond |

| Ethoxy Oxygen | H-bond Donor (e.g., Ser, Thr, Tyr) | Hydrogen Bond |

| Ethoxy Ethyl Group | Hydrophobic (e.g., Leu, Ile, Val, Ala) | Hydrophobic Contact |

Advanced Interaction Analyses

To refine the understanding obtained from molecular docking, more sophisticated computational methods can be employed. Molecular dynamics (MD) simulations can provide insights into the stability of the predicted binding pose over time, revealing the dynamic nature of the ligand-protein complex and the role of solvent molecules. Furthermore, advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can offer more quantitative predictions of binding affinities, which can be invaluable for lead optimization in drug discovery. While no such advanced analyses have been reported specifically for this compound, these methods represent the next step in the computational characterization of this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a versatile computational tool used to explore and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. This partitioning defines a unique surface for the molecule, the "Hirshfeld surface."

The analysis of this surface, often visualized through a color-coded property called dnorm, reveals the nature and relative strength of intermolecular contacts. The dnorm value is a normalized contact distance that combines di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface). Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, while white areas denote contacts around the van der Waals separation.

For this compound, the Hirshfeld surface analysis would typically be performed using a program like CrystalExplorer, utilizing the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a specific pair of (di, de) distances on the Hirshfeld surface. The distribution and features of these plots allow for the deconvolution of the full fingerprint into contributions from specific atom-pair contacts.

A hypothetical breakdown of the intermolecular contacts for this compound, based on typical interactions for similar benzamide structures, is presented in the table below. These interactions would primarily involve hydrogen bonds and various van der Waals forces. The presence of ether and amide functionalities suggests that hydrogen bonds involving N-H···O and C-H···O are significant contributors to the crystal packing.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 28.2 |

| C···H / H···C | 18.8 |

| N···H / H···N | 4.5 |

| C···C | 1.5 |

| O···C / C···O | 1.0 |

| Other | 0.5 |

Note: This data is representative and based on analyses of structurally similar compounds. Specific experimental data for this compound is required for a definitive analysis.

Energy Framework Analysis for Supramolecular Interactions

Building upon the geometric insights from Hirshfeld surface analysis, energy framework analysis provides a quantitative assessment of the energetic landscape of the crystal packing. This method involves calculating the interaction energies between a central molecule and its nearest neighbors within a defined cluster (typically a 3.8 Å radius from the central molecule). These pairwise interaction energies are calculated using quantum mechanical methods, often at the B3LYP/6-31G(d,p) level of theory, which provides a good balance between accuracy and computational cost.

The calculated energies are categorized into electrostatic, polarization, dispersion, and exchange-repulsion components, offering a detailed understanding of the forces driving the supramolecular assembly. The total interaction energy is the sum of these components. These energies are then used to construct "energy frameworks," which are graphical representations of the packing architecture. In these diagrams, cylinders connect the centroids of interacting molecules, with the radius of the cylinder proportional to the magnitude of the interaction energy. This visualization highlights the dominant packing motifs and the relative strength of the interactions along different crystallographic directions.

For this compound, the analysis would likely reveal a complex network of interactions. The strong hydrogen bonds identified through Hirshfeld analysis would correspond to large, stabilizing electrostatic and polarization energy components. The weaker, non-specific contacts like H···H and C···H would be dominated by dispersion forces.

Table 2: Hypothetical Interaction Energies for this compound from Energy Framework Analysis

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic | -85.2 |

| Polarization | -35.8 |

| Dispersion | -120.5 |

| Repulsion | 115.3 |

| Total Interaction Energy | -126.2 |

Note: This data is illustrative. Accurate energy framework analysis requires specific crystallographic data and dedicated quantum chemical calculations for this compound.

Together, Hirshfeld surface analysis and energy framework analysis provide a comprehensive picture of the supramolecular chemistry of this compound, detailing the specific atomic contacts and the energetic forces that dictate its solid-state structure.

Structure Activity Relationship Sar and Ligand Design Principles

Design Rationale for N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE Analogs

The design of effective analogs hinges on modifying the lead compound to enhance potency, selectivity, and pharmacokinetic properties. This is achieved by exploring bioisosteric replacements, aromatic substitutions, and the nature of the linking elements.

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's properties while retaining its core biological activity. drughunter.com For this compound, both the benzamide (B126) and the acetamide (B32628) functional groups are primary targets for such modifications.

The amide bond is susceptible to enzymatic degradation by proteases, which can limit the metabolic stability of a drug. nih.gov Replacing one or both amide bonds with more robust bioisosteres can lead to improved pharmacokinetic profiles. Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings like 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles. drughunter.comnih.gov These rings can mimic the hydrogen bonding capabilities and the trans geometry of the amide bond while being resistant to hydrolysis. nih.govcambridgemedchemconsulting.com For instance, the 1,4-disubstituted 1,2,3-triazole is a well-established isostere for the trans-amide bond. nih.gov

Another approach involves the use of a trifluoroethylamine group, which can mimic the carbonyl of the amide, enhance metabolic stability, and alter the basicity of the adjacent amine. drughunter.com

Table 1: Potential Bioisosteric Replacements for Amide Moieties This table presents hypothetical data based on common outcomes of bioisosteric replacement strategies in medicinal chemistry.

| Original Moiety | Bioisosteric Replacement | Expected Impact on Properties | Rationale |

| Acetamide | 1,2,3-Triazole | Increased metabolic stability, maintained H-bonding | Mimics trans-amide conformation, resistant to proteases. nih.govcambridgemedchemconsulting.com |

| Benzamide | 1,2,4-Oxadiazole | Improved metabolic stability and cell permeability. nih.gov | Can mimic the planarity and dipole moment of the amide. nih.gov |

| Acetamide | Thioamide | Altered H-bonding capacity, potential for new interactions | Preserves geometry but modifies electronic character. nih.gov |

| Benzamide | Sulfonamide | Increased stability, potential solubility issues | Can act as an H-bond acceptor/donor but with different geometry. cambridgemedchemconsulting.com |

Modifying the substitution patterns on the two aromatic rings—the N-benzyl ring and the benzamide ring—is a fundamental strategy for optimizing ligand-receptor interactions. Substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting binding affinity and selectivity.

Studies on related N-benzylbenzamide scaffolds have shown that the introduction of small, hydrophobic, and non-bulky substituents can be well-tolerated and even beneficial for activity. nih.govnih.gov For example, in analogs of the anticonvulsant Lacosamide, which shares the N-benzyl acetamide core, modifications at the 4'-position of the benzylamide ring with non-bulky, hydrophobic groups retained or enhanced anticonvulsant activity. nih.gov

The position of the substituent is critical. Electrophilic aromatic substitution on alkyl-substituted benzenes typically results in the para regioisomer being the major product. nih.gov The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the aromatic rings, which can impact interactions with electron-rich or electron-poor pockets in a target protein. vu.nl

Table 2: Influence of Aromatic Ring Substitution on Activity in Related Benzamide Analogs Data synthesized from studies on analogous N-benzyl acetamide and benzamide compounds to illustrate general principles.

| Ring Modified | Position of Substitution | Substituent | General Effect on Activity | Reference Principle |

| N-Benzyl | para (4') | -F, -Cl | Often tolerated or slightly improved activity | Small, hydrophobic groups can enhance binding. nih.gov |

| N-Benzyl | meta (3') | -OCH₃ | Can improve potency through H-bonding or favorable contacts | Introduction of polar groups can engage new binding sites. |

| N-Benzyl | ortho (2') | -CH₃ | Often leads to decreased activity | Steric hindrance can disrupt optimal binding conformation. nih.gov |

| Benzamide | para (4) | -NO₂ (electron-withdrawing) | Variable; can increase or decrease activity based on target site | Alters the electronic character of the benzamide oxygen. |

| Benzamide | para (4) | -NH₂ (electron-donating) | Variable; depends on the nature of the binding pocket | Modifies the hydrogen-bonding capacity of the ring system. |

The ethoxyacetamide portion of this compound acts as a linker connecting the two key aromatic moieties. The length, rigidity, and flexibility of this linker are critical determinants of the compound's ability to adopt the optimal conformation for binding to its target. researchgate.net An ideal linker positions the key binding fragments correctly without incurring a significant entropic penalty upon binding. researchgate.net

Linker Length : Adjusting the number of atoms in the linker can optimize the distance between the benzyl (B1604629) and benzamide rings. If the binding pockets for these rings are further apart, a longer linker may be required. Conversely, a shorter linker can bring them closer. Studies have shown that both increasing and decreasing linker length can have a profound impact on biological activity. nih.govplu.mx

Linker Flexibility : The flexibility of the linker is largely determined by the presence of rotatable bonds. Flexible linkers, often rich in glycine or serine residues in protein engineering, allow the terminal groups to adopt various spatial orientations, which can be advantageous when the precise binding conformation is unknown. nih.gov However, highly flexible linkers can have a high entropic cost upon binding, which can decrease affinity. researchgate.net Introducing rigidity, for example by incorporating cyclic structures or double bonds, can pre-organize the molecule into a more favorable binding conformation, thus reducing the entropic penalty. plu.mx

Elucidation of Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For N-benzyl benzamide derivatives, these models often include hydrophobic centers, hydrogen bond donors and acceptors, and aromatic rings. nih.govnih.gov

Based on the structure of this compound and SAR studies of its analogs, several functional groups can be identified as crucial for molecular recognition:

Aromatic Rings : The two phenyl rings likely engage in hydrophobic and π-π stacking interactions within the binding site. They are considered essential hydrophobic features in pharmacophore models of related compounds. nih.gov

Amide Carbonyls (C=O) : The oxygen atoms of the acetamide and benzamide groups are key hydrogen bond acceptors. Their ability to form hydrogen bonds is often a critical component of high-affinity binding.

Amide N-H Groups : The hydrogen atoms on the amide nitrogens serve as essential hydrogen bond donors. The N-H of the benzamide, in particular, is a crucial interaction point in many benzamide-class inhibitors.

Ethoxy Group Oxygen : The ether oxygen in the ethoxy side chain can act as an additional hydrogen bond acceptor, potentially contributing to binding affinity and selectivity. Studies on Lacosamide, which has a methoxy group in a similar position, show that this site can accommodate small, non-polar groups, indicating its importance in defining a specific interaction pocket. nih.govnih.gov

The three-dimensional arrangement of the identified pharmacophoric features is paramount for effective target engagement. Biological targets like enzymes and receptors are chiral, meaning they can differentiate between stereoisomers of a ligand. patsnap.comlibretexts.org

Chirality : If a chiral center is introduced into the linker of this compound, it is highly probable that one enantiomer will exhibit significantly greater activity than the other. longdom.org For example, the anticonvulsant activity of Lacosamide resides almost exclusively in the (R)-enantiomer, demonstrating the critical importance of stereochemistry for its biological function. nih.govnih.gov The specific spatial orientation of substituents at a chiral center dictates how well the molecule fits into the chiral binding pocket of its target protein. libretexts.orgresearchgate.net

Relationship Between Structural Features and Specific Molecular Interactions

The molecular architecture of this compound is intrinsically linked to its potential interactions with biological targets. The spatial arrangement and electronic properties of its constituent fragments—the N-benzyl group, the ethoxyacetamido moiety, and the benzamide core—dictate the specificity and strength of its binding.

Influence of the N-Benzyl Group on Interaction Specificity

The N-benzyl group is a significant contributor to the interaction profile of various bioactive molecules. Its aromatic ring can engage in several non-covalent interactions that are crucial for molecular recognition. These include hydrophobic interactions, pi-stacking, and cation-pi interactions. In the context of N-benzyl benzamide derivatives, the benzyl moiety often plays a key role in orienting the ligand within a binding pocket. For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, substitutions on the benzyl ring were well-tolerated and influenced potency, with phenyl and pyridine groups at the 4-position resulting in potent inhibition acs.org. This highlights the importance of the benzyl group in establishing favorable contacts with the protein surface. The deprotection of N-benzyl groups can be facilitated by catalysts, indicating their role as a modifiable component in synthetic strategies aimed at tuning ligand-receptor interactions acs.org.

The flexibility of the benzyl group allows it to adopt various conformations, enabling an induced fit to the topography of the binding site. The specific interactions of the benzyl group can be influenced by the electronic nature of substituents on the phenyl ring. Electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring, thereby affecting the strength of pi-stacking and cation-pi interactions.

Contributions of the Ethoxyacetamido Moiety to Ligand Efficiency

In a related compound, (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), the 3-oxy site (analogous to the ethoxy group in this context) was found to tolerate small, non-polar, non-bulky substituents while retaining significant anticonvulsant activity nih.govnih.govresearchgate.net. This suggests that the size and hydrophobicity of the alkoxy group are important parameters for maintaining biological activity. The introduction of larger moieties at this position led to a decrease in activity, which could be partially offset by including unsaturated groups nih.govnih.gov. This indicates that both steric and electronic factors of the alkoxy substituent play a role in ligand efficiency.

Impact of the Benzamide Core on Protein-Ligand Complexation

The benzamide core serves as a rigid scaffold that properly orients the N-benzyl and ethoxyacetamido substituents for optimal interaction with a target protein. The amide linkage within the benzamide structure is a key functional group capable of forming strong hydrogen bonds with protein backbones or side chains. The aromatic ring of the benzamide can participate in pi-stacking interactions, similar to the N-benzyl group.

Studies on various benzamide derivatives have demonstrated the importance of this core structure in protein-ligand complexation. For example, in the design of inhibitors for galectin-3, the benzamide moiety was shown to induce conformational changes in the protein, leading to the formation of favorable arginine-arene interactions nih.gov. The substitution pattern on the benzamide ring can significantly influence binding affinity and selectivity. Fluorination of the benzamide ring in certain ligands has been shown to alter the stacking modes and induce conformational changes in the target protein, leading to enhanced electrostatic interactions nih.gov. Furthermore, in the development of novel cereblon binders, conformationally locked benzamide-type derivatives were found to replicate the interactions of the natural degron, highlighting the structural importance of the benzamide scaffold nih.gov.

Computational and In Silico SAR Studies

Computational methods are invaluable tools for understanding and predicting the structure-activity relationships of chemical compounds, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-benzyl benzamide derivatives, 3D-QSAR studies have been successfully employed to elucidate the structural requirements for their biological effects.

In a study on N-benzylbenzamide derivatives as melanogenesis inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.gov. These models provided insights into the steric and electrostatic contributions of different parts of the molecules to their activity. For instance, the steric bulk of an adamantyl moiety and the electrostatic properties of a hydroxyl group were identified as important factors for inhibitory activity nih.gov. Similarly, a 3D pharmacophore model for N-benzyl benzamide derivatives as melanogenesis inhibitors was developed using the molecular comparative electron topology (MCET) method, which demonstrated a strong correlation between the calculated and experimental activities nih.gov.

For a series of N-(2-aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors, both 2D and 3D-QSAR models were generated sphinxsai.comsemanticscholar.org. The 3D-QSAR model, developed using molecular field analysis (MFA), showed a high predictive ability, with the generated models providing reliable clues for further optimization of the lead compounds semanticscholar.org.

Table 1: Representative QSAR Model Validation Parameters for Benzamide Derivatives

| Model Type | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |

|---|---|---|---|---|---|

| CoMFA | N-benzyl-4-(4-pyrazolidinyl) benzamides (ROCK1 inhibitors) | 0.616 | 0.972 | 0.983 | tandfonline.com |

| CoMSIA | N-benzyl-4-(4-pyrazolidinyl) benzamides (ROCK1 inhibitors) | 0.740 | 0.982 | 0.824 | tandfonline.com |

| 3D-PhaM (MCET) | N-benzyl benzamide derivatives (melanogenesis inhibitors) | 0.862 | 0.913 | - | nih.gov |

Note: The data in this table is derived from studies on related benzamide derivatives and is intended to be illustrative of the application of QSAR modeling to this class of compounds.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active ligands. A model, or pharmacophore, is built based on the structural features of these active molecules, and this model is then used to screen a database for compounds with similar features. LBVS has been successfully applied to identify new trypanocidal agents from a database of benzimidazole derivatives, which share a similar core structure to benzamides mdpi.comnih.gov.

Structure-based virtual screening (SBVS) , on the other hand, utilizes the 3D structure of the target protein. Molecular docking is a common SBVS method where candidate ligands are computationally placed into the binding site of the protein, and their binding affinity is estimated using a scoring function. This approach was used to discover alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors nih.gov. Molecular docking revealed the binding mode of the hit compound and provided a detailed explanation for the structure-activity relationships of its derivatives nih.gov.

In a virtual screening study for Rho-associated kinase-1 (ROCK1) inhibitors, both pharmacophore modeling and molecular docking were used to investigate a series of N-methyl-4-(4-pyrazolidinyl) benzamides, leading to the identification of compounds with superior predicted activities and docking scores tandfonline.com.

Table 2: Examples of Virtual Screening Approaches for Benzamide-Related Scaffolds

| Screening Approach | Target | Scaffold | Key Findings | Reference |

|---|---|---|---|---|

| Structure-Based Virtual Screening | BPTF bromodomain | Alkoxy benzamide derivatives | Identification of novel inhibitors and detailed SAR explanations through molecular docking. | nih.gov |

| Ligand-Based Virtual Screening & Molecular Docking | Triosephosphate Isomerase (T. cruzi) | Benzimidazole derivatives | Identification of new trypanocidal agents. | mdpi.com |

Note: This table provides examples of virtual screening applications for scaffolds related to this compound to illustrate the utility of these computational methods.

Mechanistic Investigations of Molecular Target Engagement

Principles of Enzyme Inhibition and Activation by Benzamide (B126) Derivatives

Benzamide derivatives are known to interact with a variety of enzymes, acting as either inhibitors or activators, which can modulate physiological pathways. nih.govnih.govnih.govnih.govnih.gov The investigation into how N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE might affect enzymatic activity would follow established principles of enzyme kinetics.

Kinetic Characterization of Enzyme Modulation (Conceptual Framework)

To understand how a compound like this compound modulates an enzyme, researchers would first perform kinetic assays. These experiments measure the rate of the enzymatic reaction at varying concentrations of the substrate and the compound. Key parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (V_max), the highest rate of reaction, are determined. youtube.com Changes in these parameters in the presence of the compound indicate that it is interacting with the enzyme and affecting its catalytic efficiency.

Competitive, Non-Competitive, and Uncompetitive Binding Mechanisms

Based on the results of kinetic studies, the mode of enzyme inhibition can be classified into several categories:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. In this scenario, V_max remains unchanged, but K_m increases. youtube.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic activity. Here, V_max is lowered, while K_m remains unchanged. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of products. In this case, both V_max and K_m are reduced. youtube.com

Without experimental data, it is impossible to determine which, if any, of these mechanisms would apply to this compound.

Receptor Binding Studies (Conceptual Framework)

Many drugs exert their effects by binding to specific receptors on the surface of or within cells. Benzamide derivatives have been shown to bind to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Ligand Binding Affinity Determination

The affinity of a ligand (in this case, this compound) for a receptor is a measure of how tightly it binds. This is typically quantified by the dissociation constant (K_d) or the inhibition constant (K_i). A lower K_d or K_i value indicates a higher binding affinity. These values are determined through radioligand binding assays, where the compound of interest competes with a known radiolabeled ligand for binding to the receptor.

Orthosteric vs. Allosteric Binding Site Exploration

Receptors have a primary binding site for their endogenous ligand, known as the orthosteric site . youtube.comdergipark.org.tr Compounds that bind to this site can be agonists (which activate the receptor) or antagonists (which block the receptor). However, some compounds bind to a different site on the receptor, termed the allosteric site . dergipark.org.tr Allosteric modulators can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the effect of the orthosteric ligand. Distinguishing between orthosteric and allosteric binding is crucial for understanding a compound's pharmacological profile. This is often achieved through a combination of binding assays and functional studies.

Protein-Ligand Interaction Mapping

To visualize how a compound like this compound might interact with its target protein at an atomic level, techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed. nih.gov These methods can reveal the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the protein-ligand complex. This information is invaluable for understanding the basis of the compound's activity and for guiding the design of more potent and selective derivatives.

In the absence of such studies for this compound, any discussion of its specific molecular interactions would be purely speculative.

While the provided framework outlines the necessary experimental approaches to elucidate the mechanistic underpinnings of a novel chemical entity, there is currently no publicly available scientific literature detailing such investigations for this compound. The scientific community awaits future research that may shed light on the biological activities and molecular targets of this specific compound.

Biophysical Techniques for Studying Direct Binding (e.g., Surface Plasmon Resonance)

No data available.

Spectroscopic Probes for Conformational Changes Upon Binding

No data available.

Molecular Mechanism of Action in Modulating Biological Pathways

Insights into How the Compound Interacts with Specific Biological Targets (e.g., Enzymes, Receptors, Aggregation Pathways)

No data available.

Exploration of Downstream Molecular Events Triggered by Target Engagement

No data available.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Strategies for N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE and Analogs

The synthesis of this compound and its derivatives is foundational to any further investigation. While specific methods for this exact molecule are not extensively detailed in current literature, the synthesis of the core benzamide (B126) and N-benzylbenzamide structures provides a blueprint for future work. Current research on related compounds focuses on improving efficiency, yield, and the diversity of accessible analogs.

Advanced strategies that could be adapted include:

Continuous Flow Processes: A novel method for preparing benzamide derivatives in a continuous process, which avoids the need to isolate and purify reaction intermediates, has been developed. google.com This approach, which can involve steps like a Claisen rearrangement, offers a more efficient and scalable production method. google.com

Novel Coupling Reagents: The use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to be effective for amide bond formation in the synthesis of related N-benzyl propionamide (B166681) derivatives. nih.gov

Catalytic Systems: Copper-catalyzed reactions represent a powerful tool for forming the key bonds in these structures. researchgate.net One-pot procedures involving copper catalysis can facilitate the reaction between components like 2-iodobenzamide (B1293540) derivatives and various benzylamines. researchgate.net Similarly, the I2–TBHP system has been used for the oxidative amidation of benzylamines. researchgate.net

Multi-component Reactions: Eco-friendly Mannich-type condensation-cyclization reactions have been used to synthesize related heterocyclic structures in water at ambient temperatures, suggesting a pathway for greener synthesis. researchgate.net

Stereospecific Synthesis: For analogs with chiral centers, developing expedient stereospecific syntheses is crucial, as biological activity can be highly dependent on the stereoisomer. nih.govnih.gov An established five-step stereospecific synthesis for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs begins with D-serine methyl ester, highlighting a viable route for producing enantiomerically pure compounds. nih.gov

| Synthetic Strategy | Key Features | Potential Application for this compound | Relevant Research |

| Conventional Amidation | Reaction of an acid chloride with an amine. | A standard, reliable method for forming the central benzamide bond. | nanobioletters.com |

| Peptide Coupling | Use of reagents like EDC/HOBt or HATU to facilitate amide bond formation from a carboxylic acid and an amine. | Useful for creating the core structure and analogs under mild conditions. | nih.gov |

| Continuous Flow Synthesis | Reactions are run in a continuously flowing stream rather than in a batch. | Enables scalable, efficient production without isolating intermediates. | google.com |

| Copper-Catalyzed Synthesis | One-pot reactions using copper catalysts to form C-N bonds. | Efficient synthesis of the N-benzylbenzamide scaffold from halo-benzamides. | researchgate.net |

| Stereospecific Synthesis | Methods that produce a specific stereoisomer. | Critical for developing analogs where chirality impacts biological activity. | nih.govnih.gov |

| Oxidative Amidation | Formation of amides from benzylamines using an oxidizing system like I2–TBHP. | An alternative route to the benzamide core. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.gov These computational tools can screen vast chemical libraries, predict biological activity, and elucidate complex structure-activity relationships (SAR), thereby reducing the time and cost of development. nih.govresearchgate.net